
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H23N5O4S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The chemical compound has been a part of studies focusing on the synthesis and characterization of novel heterocyclic compounds. For instance, the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives using similar sulfonamide structures demonstrates the compound's utility in creating pharmacologically relevant molecules. This process benefits from mild reaction conditions, high yields, and compliance with green chemistry protocols (Khazaei et al., 2015).
- Another aspect of research involves the development of benzhydrylpiperazine derivatives, which, similar to the target compound, have shown significant cytotoxic activities against various cancer cell lines. This underscores the compound's potential role in synthesizing new therapeutic agents (Gurdal et al., 2013).
Biological Evaluation and Potential Therapeutic Applications
- The compound's structure relates closely to sulfonamide derivatives investigated for their inhibitory effects on carbonic anhydrase isozymes, which play critical roles in physiological processes. Studies on similar sulfonamides have identified potent inhibitors, suggesting potential therapeutic applications in treating diseases associated with these enzymes (Ilies et al., 2003).
- Additionally, aromatic/heterocyclic sulfonamides incorporating specific moieties have been prepared to explore antiepileptic properties. Compounds with similar structures to the target compound exhibited strong inhibitory potency against carbonic anhydrase isozymes and showed promise in developing antiepileptic or selective cerebrovasodilator drugs (Masereel et al., 2002).
Anticancer and Antimicrobial Activities
- The structure of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide aligns with research into compounds exhibiting anticancer activities. For example, novel pyrazole derivatives have been synthesized and evaluated against Ehrlich ascites carcinoma cells, highlighting the compound's relevance in cancer research (El-Gaby et al., 2017).
- Research on piperazine-based antimicrobial agents, which share structural similarities with the target compound, has demonstrated significant activity against bacteria and fungi. This indicates the compound's potential for developing new antimicrobial treatments (Patel & Park, 2015).
Propiedades
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S2/c1-12(2)17-20-21-18(28-17)19-16(25)14-4-6-15(7-5-14)29(26,27)23-10-8-22(9-11-23)13(3)24/h4-7,12H,8-11H2,1-3H3,(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQHLWOOBFVVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

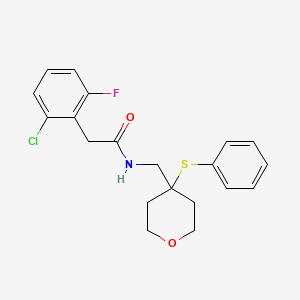
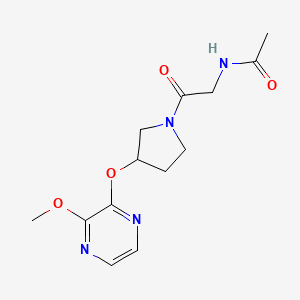

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2982370.png)
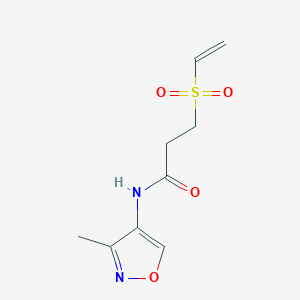
![6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2982375.png)
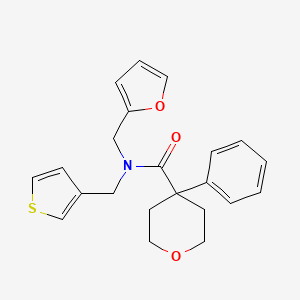
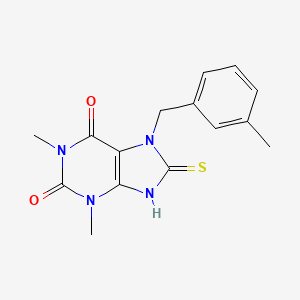
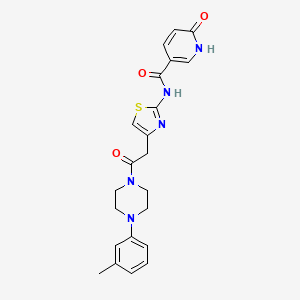
![8-Thia-1-azaspiro[4.5]decane hydrochloride](/img/structure/B2982382.png)
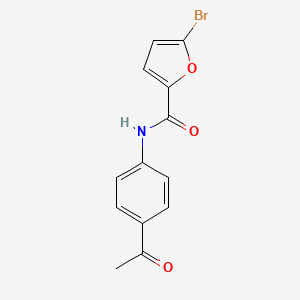
![5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2982384.png)

![2-Butyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982389.png)